

"Methyl 2,2-dimethyl-3-oxopropanoate" CAS number 13865-20-8

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Compound of Interest

Compound Name: *Methyl 2,2-dimethyl-3-oxopropanoate*

Cat. No.: *B190169*

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An In-depth Technical Guide to **Methyl 2,2-dimethyl-3-oxopropanoate**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Methyl 2,2-dimethyl-3-oxopropanoate** (CAS No. 13865-20-8), a versatile chemical intermediate. This document consolidates critical data on its physicochemical properties, spectroscopic profile, synthesis, and reactivity, offering detailed experimental protocols and safety information for laboratory applications.

Core Chemical Data

Methyl 2,2-dimethyl-3-oxopropanoate is a β -keto ester recognized for its utility as a building block in the synthesis of more complex molecules.^[1] Its structure features geminal dimethyl groups at the C2 position, which introduces significant steric hindrance and influences its reactivity.^[1]

Table 1: Physicochemical and General Properties

Property	Value	Source(s)
CAS Number	13865-20-8	[1][2][3][4][5]
Molecular Formula	C ₆ H ₁₀ O ₃	[1][2]
Molecular Weight	130.14 g/mol	[1][2]
Synonyms	Methyl 2,2-dimethyl-3-oxopropionate; Methyl α-formylisobutyrate; Propanoic acid, 2,2-dimethyl-3-oxo-, methyl ester	[3][5]
Purity	Typically ≥95%	[1]
Appearance	Colorless transparent liquid or Solid	[6]
Storage	Inert atmosphere, store in freezer, under -20°C	[4]

| InChI Key | XFKYUMYFILZJGG-UHFFFAOYSA-N |[1] |

Spectroscopic Profile

Spectroscopic analysis is essential for the structural confirmation of **Methyl 2,2-dimethyl-3-oxopropionate**.

Table 2: Spectroscopic Data

Technique	Nucleus / Method	Assignment	Expected Chemical Shift (δ , ppm)	Multiplicity	Source(s)
¹ H NMR	¹ H	Aldehyde (-CHO)	9.67	Singlet	[5]
		Methyl Ester (-OCH ₃)	3.76	Singlet	[5]
		Geminal Methyls (-C(CH ₃) ₂)	1.36	Singlet	[5]
¹³ C NMR	¹³ C	Aldehyde Carbonyl (-CHO)	~200-205	-	[1]
		Ester Carbonyl (-COO-)	~170	-	[1]
		Methoxy Carbon (-OCH ₃)	~52	-	[1]
		Quaternary Carbon (-C(CH ₃) ₂)	~50	-	[1]
		Geminal Methyl Carbons (-C(CH ₃) ₂)	~22	-	[1]

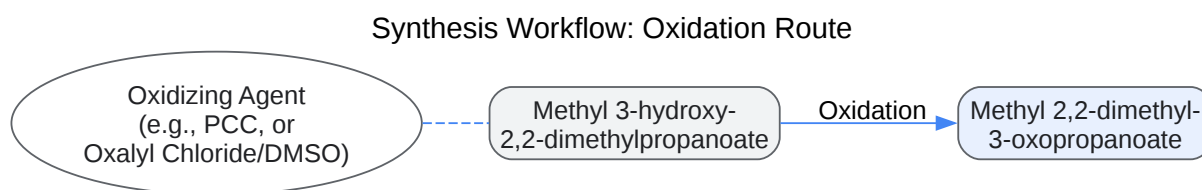
| Mass Spec. | EI-MS | Molecular Ion (M⁺) | m/z 130 | - [\[1\]](#) |

Synthesis and Manufacturing

The synthesis of **Methyl 2,2-dimethyl-3-oxopropanoate** can be achieved through several pathways, primarily involving oxidation of a precursor or through condensation reactions.

Oxidation of Methyl 3-hydroxy-2,2-dimethylpropanoate

A primary route involves the oxidation of the alcohol precursor, Methyl 3-hydroxy-2,2-dimethylpropanoate.[1] Milder oxidizing agents like Pyridinium chlorochromate (PCC) are effective for this transformation, converting the primary alcohol to the target aldehyde without significant over-oxidation.[1] A Swern oxidation is also a well-documented method.[5]



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Synthesis via oxidation of an alcohol precursor.

Claisen Condensation

An alternative advanced method is the Claisen condensation.[1] This involves the reaction between methyl isobutyrate and dimethyl oxalate using a strong base like sodium methoxide (NaOMe) to yield the desired β -keto ester.[1]

Detailed Experimental Protocols

Protocol 1: Synthesis via Swern Oxidation[5] This protocol details the synthesis from methyl 2,2-dimethyl-3-hydroxypropionate.

- **Preparation:** In a round-bottom flask, dissolve oxalyl chloride (11.0 g, 87.0 mmol) in dichloromethane (180 mL). Cool the solution to -60°C with stirring.
- **DMSO Addition:** Slowly add a solution of DMSO (12.9 mL, 182 mmol) in dichloromethane (40 mL) to the cooled oxalyl chloride solution.

- **Substrate Addition:** After stirring the resulting solution for 5 minutes, add a solution of methyl 2,2-dimethyl-3-hydroxypropionate (10.0 g, 75.6 mmol) in dichloromethane (10 mL) dropwise over 10 minutes.
- **Stirring:** Stir the cloudy mixture for an additional 15 minutes.
- **Base Addition:** Add triethylamine (52 mL, 380 mmol) dropwise, ensuring the reaction temperature is maintained at or below -50°C.
- **Warming and Quenching:** After stirring for 5 minutes, allow the mixture to slowly warm to room temperature. Quench the reaction by adding water (200 mL).
- **Extraction:** Separate the organic and aqueous layers. Extract the aqueous layer twice with dichloromethane (2 x 100 mL).
- **Washing:** Combine the organic layers and wash sequentially with 1 M HCl (100 mL), water (100 mL), saturated NaHCO₃ solution (100 mL), water (100 mL), and brine (100 mL).
- **Drying and Concentration:** Dry the organic layer with Na₂SO₄, filter, and concentrate under vacuum. Retain a small amount of solvent to minimize loss of the volatile product.
- **Purification:** Purify the crude product by vacuum distillation to afford **Methyl 2,2-dimethyl-3-oxopropanoate**.

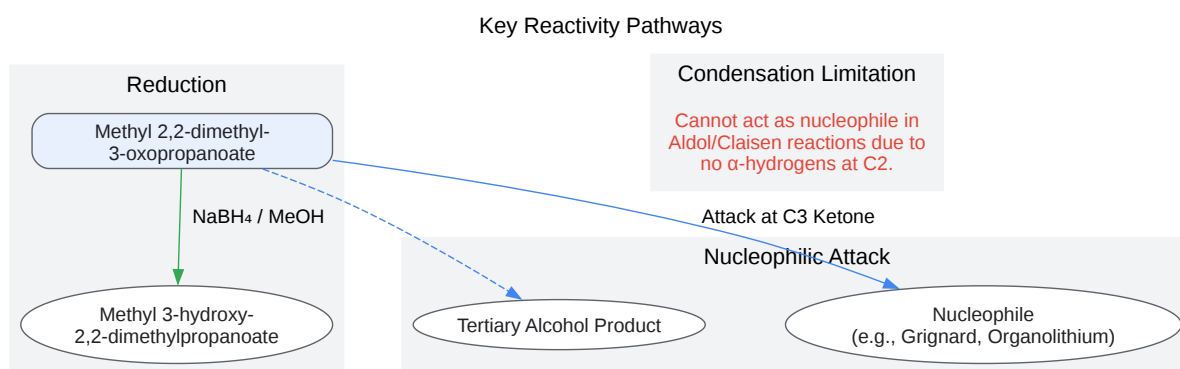
Chemical Reactivity and Applications

The unique structure of **Methyl 2,2-dimethyl-3-oxopropanoate** dictates its reactivity and applications in drug development and organic synthesis.

Key Reactions

- **Reduction:** The ketone group at the C3 position is readily reduced to a hydroxyl group using standard reducing agents like sodium borohydride (NaBH₄) in a protic solvent such as methanol.^[1] This reaction yields Methyl 3-hydroxy-2,2-dimethylpropanoate.^[1]
- **Nucleophilic Reactions:** Despite the steric hindrance from the gem-dimethyl groups at C2, the ketone moiety at C3 remains a site for nucleophilic attack.^[1]

- Condensation Reactions: The molecule lacks α -hydrogens at the C2 position due to the gem-dimethyl substitution.[1] This structural feature prevents it from forming an enolate at this position and acting as a nucleophile in typical base-catalyzed condensations like the Aldol or Claisen reactions.[1]



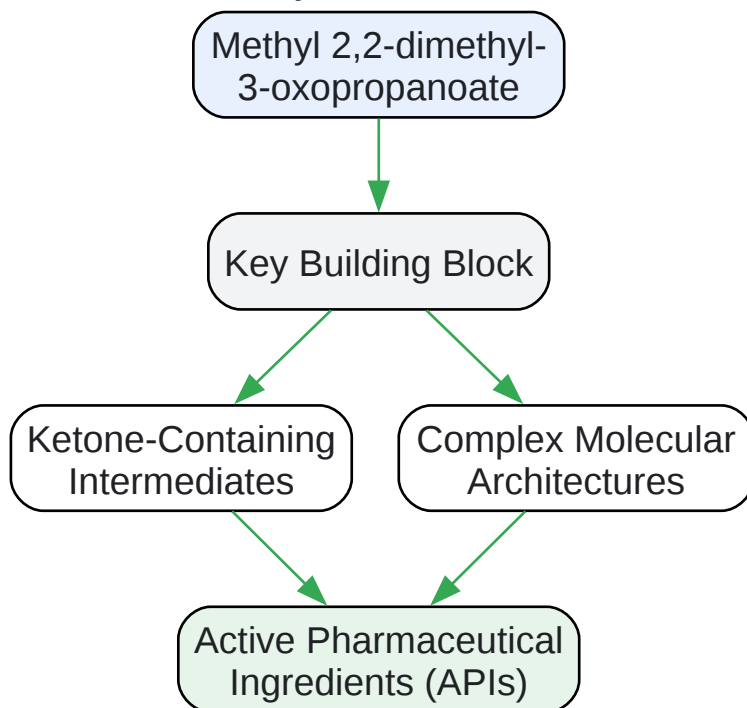
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Reactivity profile of **Methyl 2,2-dimethyl-3-oxopropanoate**.

Role in Drug Development and Synthesis

Methyl 2,2-dimethyl-3-oxopropanoate serves as a key intermediate in the synthesis of complex organic molecules.[1] Its bifunctional nature allows for the introduction of diverse functional groups, making it a valuable precursor for creating ketone-containing intermediates used in pharmaceutical development.[1] The strategic introduction of methyl groups into small molecules is a recognized optimization strategy in drug design, capable of modulating physicochemical, pharmacodynamic, and pharmacokinetic properties.[7]

Role as a Synthetic Intermediate



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Logical flow of application in complex synthesis.

Safety and Handling

Proper handling of **Methyl 2,2-dimethyl-3-oxopropanoate** is crucial in a laboratory setting. The compound is associated with several hazards.

Table 3: GHS Hazard and Precautionary Statements

Type	Code	Statement	Source(s)
Hazard	H315	Causes skin irritation.	[3]
	H319	Causes serious eye irritation.	[3]
	H335	May cause respiratory irritation.	[3]
Precautionary	P261	Avoid breathing dust/fume/gas/mist/vapors/spray.	[3]
	P280	Wear protective gloves/protective clothing/eye protection/face protection.	[3]
	P302+P352	IF ON SKIN: Wash with plenty of soap and water.	[3]
	P304+P340	IF INHALED: Remove person to fresh air and keep comfortable for breathing.	[3]
	P305+P351+P338	IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.	[3]
	P405	Store locked up.	[3]

|| P501 | Dispose of contents/container to an approved waste disposal plant. [\[3\]](#) |

Users should always consult the full Safety Data Sheet (SDS) before handling this chemical and use it only in a well-ventilated area, such as a fume hood, while wearing appropriate personal protective equipment (PPE).^[3]

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